REACTION_CXSMILES
|
[Cl:1][C:2]1[C:17]([C:18]#[N:19])=[CH:16][C:5]([C:6]([NH:8][CH2:9][CH2:10][N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[O:7])=[C:4]([O:20][CH3:21])[CH:3]=1.Cl>CC(C)=O>[ClH:1].[Cl:1][C:2]1[C:17]([C:18]#[N:19])=[CH:16][C:5]([C:6]([NH:8][CH2:9][CH2:10][N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[O:7])=[C:4]([O:20][CH3:21])[CH:3]=1 |f:3.4|
|
Name
|
4-chloro-5-cyano-N-(2-diethylaminoethyl)-2-methoxybenzamide
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)NCCN(CC)CC)C=C1C#N)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling with ice
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with a small amount of acetone
|
Type
|
CUSTOM
|
Details
|
the salt is dried under a high vacuum at 60°
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC(=C(C(=O)NCCN(CC)CC)C=C1C#N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |